Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate
Overview
Description
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is a chemical compound with the molecular formula C12H8ClFN2O2 and a molecular weight of 266.66 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate has a wide range of applications in scientific research:
Future Directions
The future directions for “Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” and other pyrimidine derivatives involve further exploration of their pharmacological applications . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Mechanism of Action
Target of Action
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is a pyrimidine derivative that has been reported to be used in the synthesis of regulators for TRPV3 (Transient Receptor Potential Vanilloid 3) . TRPV3 is a non-selective calcium-permeable cation channel, primarily expressed in keratinocytes, the predominant cell type in the outermost layer of the skin .
Mode of Action
Given its use in the synthesis of trpv3 regulators, it can be inferred that it may interact with the trpv3 channel, potentially influencing its function and the calcium ion permeability .
Biochemical Pathways
As a potential regulator of trpv3, it could influence the calcium signaling pathways in keratinocytes . Calcium signaling plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Result of Action
Given its potential role in regulating trpv3, it could influence cellular processes in keratinocytes, such as proliferation, differentiation, and apoptosis, through modulation of calcium signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate typically involves the reaction of 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the pyrimidine ring.
Oxidation and Reduction Reactions: The benzoate ester group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
Uniqueness
Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
Properties
IUPAC Name |
methyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(14)6-15-12(13)16-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPHMYNSNHSLCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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